4-bromo-6-hydroxypyridine-2-carboxylic acid
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Overview
Description
4-Bromo-6-hydroxypyridine-2-carboxylic acid is a heterocyclic organic compound that features a pyridine ring substituted with bromine, hydroxyl, and carboxyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-bromo-6-hydroxypyridine-2-carboxylic acid typically involves the bromination of 6-hydroxypyridine-2-carboxylic acid. The reaction is carried out under controlled conditions to ensure selective bromination at the 4-position. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetic acid or dichloromethane.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to maintain consistent reaction conditions.
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-6-hydroxypyridine-2-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The hydroxyl group can be oxidized to a carbonyl group or reduced to a hydrogen atom.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions:
Substitution Reactions: Nucleophiles like amines or thiols, often in the presence of a base such as sodium hydroxide or potassium carbonate.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and boronic acids or esters.
Major Products:
- Substituted pyridines
- Oxidized or reduced derivatives
- Coupled aromatic compounds
Scientific Research Applications
4-Bromo-6-hydroxypyridine-2-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of 4-bromo-6-hydroxypyridine-2-carboxylic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The bromine and hydroxyl groups can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
- 6-Hydroxypyridine-2-carboxylic acid
- 4-Bromo-2-pyridinecarboxylic acid
- 4-Hydroxy-2-pyridinecarboxylic acid
Comparison: 4-Bromo-6-hydroxypyridine-2-carboxylic acid is unique due to the presence of both bromine and hydroxyl groups on the pyridine ring. This combination of functional groups allows for a diverse range of chemical reactions and potential applications. Compared to similar compounds, it offers distinct reactivity and binding properties, making it valuable in various research and industrial contexts.
Properties
CAS No. |
1393584-42-3 |
---|---|
Molecular Formula |
C6H4BrNO3 |
Molecular Weight |
218 |
Purity |
95 |
Origin of Product |
United States |
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